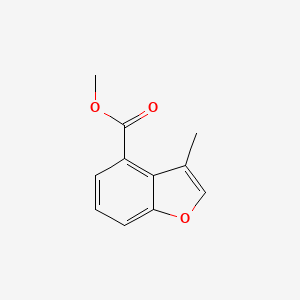![molecular formula C12H15F2NO2 B15336546 Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate is an organic compound that features a difluoromethyl group attached to a benzylamine moiety, linked to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-(Difluoromethyl)benzylamine, can be synthesized by the reduction of 4-(Difluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride.
Coupling Reaction: The benzylamine intermediate is then reacted with methyl 3-bromopropanoate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-(Trifluoromethyl)benzoate: Contains a trifluoromethyl group attached to a benzoate ester.
Uniqueness
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its trifluoromethyl analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H15F2NO2 |
|---|---|
分子量 |
243.25 g/mol |
IUPAC名 |
methyl 3-[[4-(difluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-17-11(16)6-7-15-8-9-2-4-10(5-3-9)12(13)14/h2-5,12,15H,6-8H2,1H3 |
InChIキー |
AIWHYAIYHMOKOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNCC1=CC=C(C=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
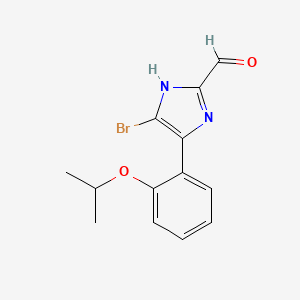

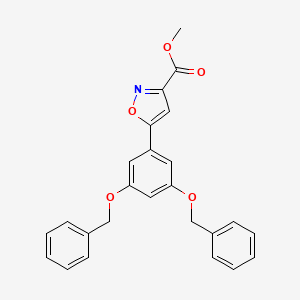
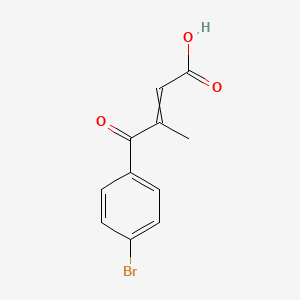
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)

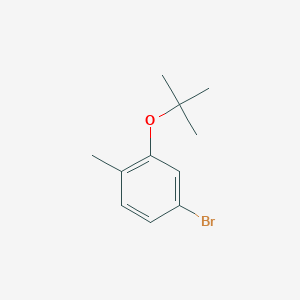
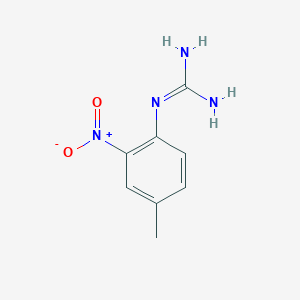
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
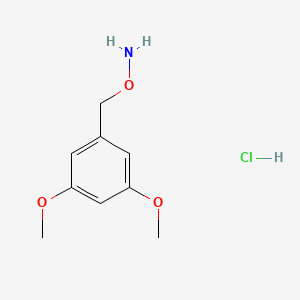
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
